

Head-to-head comparison: Z-APF-CMK versus chymostatin in protease inhibition.

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Compound of Interest

Compound Name: Z-APF-CMK

Cat. No.: B1516625

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For researchers, scientists, and drug development professionals, selecting the appropriate protease inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic strategies. This guide provides a comprehensive head-to-head comparison of two widely used inhibitors, **Z-APF-CMK** and chymostatin, focusing on their mechanisms of action, inhibitory profiles, and experimental applications.

This comparison guide delves into the distinct characteristics of **Z-APF-CMK**, an irreversible inhibitor, and chymostatin, a competitive, slow-binding inhibitor. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this guide aims to equip researchers with the necessary information to make an informed choice between these two potent protease inhibitors.

At a Glance: Z-APF-CMK vs. Chymostatin

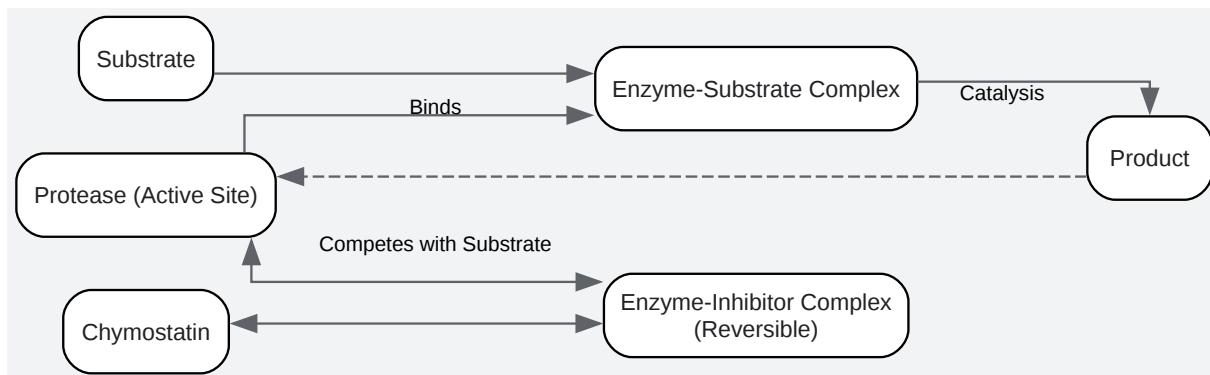
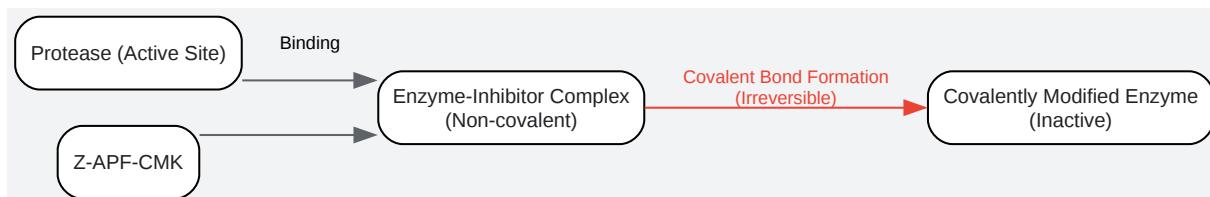
Feature	Z-APF-CMK	Chymostatin
Inhibition Mechanism	Irreversible	Competitive, Slow-Binding
Primary Target Class	Serine Proteases	Serine and Cysteine Proteases
Molecular Nature	Peptide Chloromethylketone	Peptide Aldehyde
Key Advantages	Potent, long-lasting inhibition	Broad-spectrum, reversible inhibition
Considerations	Potential for off-target effects due to covalent modification	Slower onset of inhibition

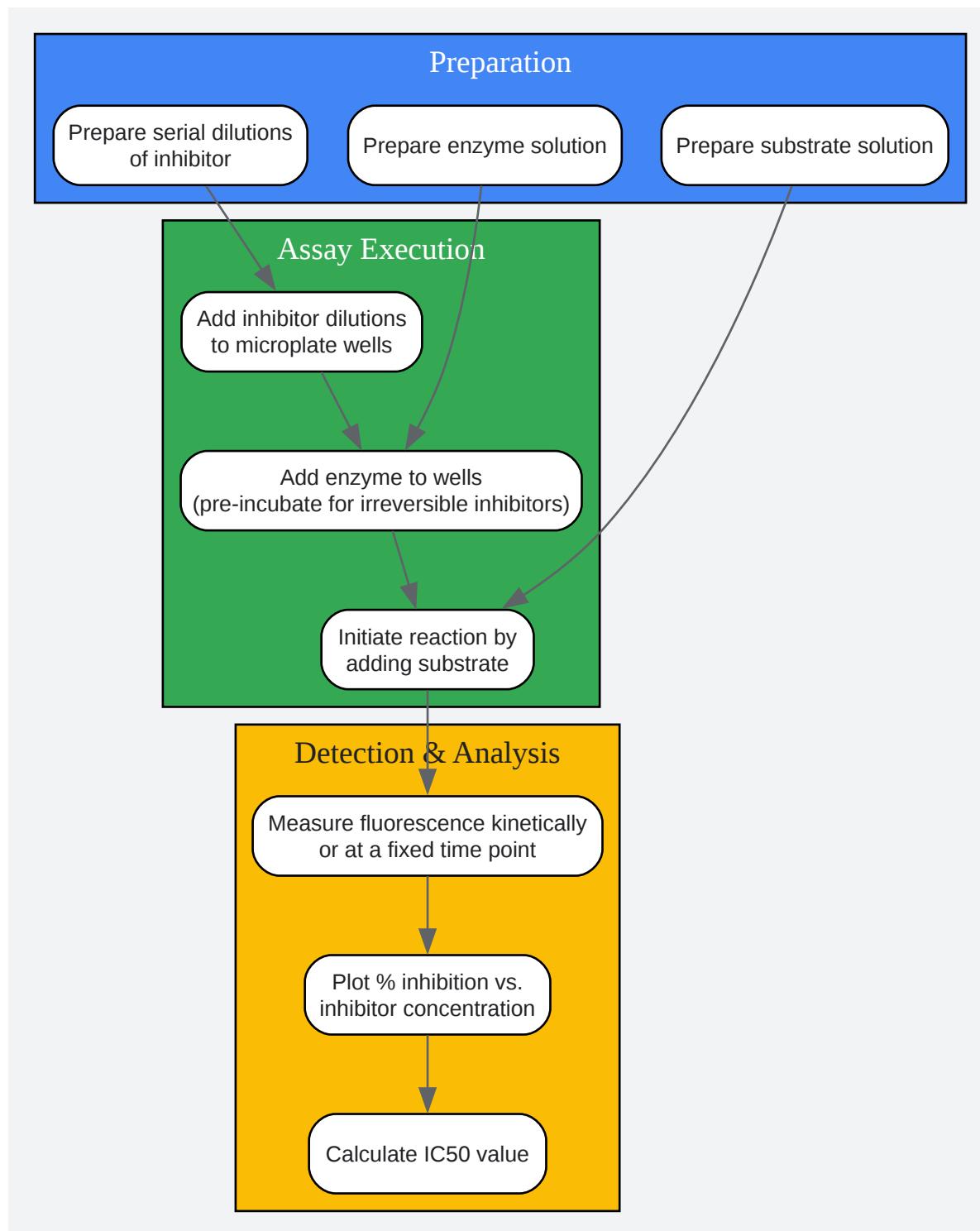
Mechanism of Action

The fundamental difference between **Z-APF-CMK** and chymostatin lies in their mechanism of inhibiting protease activity.

Z-APF-CMK: The Irreversible Inhibitor

Z-APF-CMK (N-carbobenzoxy-L-alanyl-L-alanyl-L-phenylalanine chloromethylketone) is a peptide derivative belonging to the class of chloromethylketone inhibitors. Its mechanism of action involves the formation of a stable, covalent bond with a key amino acid residue in the active site of the target protease, typically a histidine or serine. This covalent modification permanently inactivates the enzyme. The specificity of **Z-APF-CMK** is largely determined by its peptide sequence (Ala-Ala-Phe), which mimics the natural substrate of chymotrypsin-like serine proteases.



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